Tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound characterized by its unique fused ring structure, which includes a nitrogen atom in the bicyclic framework. This compound has the molecular formula and a molecular weight of approximately 213.28 g/mol. It features a tert-butyl ester functional group and a hydroxymethyl substituent, contributing to its potential reactivity and biological activity .
These reactions make it a versatile intermediate in organic synthesis.
The synthesis of this compound typically involves several steps:
These methods highlight the compound's accessibility through established organic synthesis techniques .
Tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has potential applications in:
Its unique structure makes it valuable in research and development within these fields.
Several compounds share structural similarities with tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-85-8 | 0.94 |
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 123855-51-6 | 0.94 |
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | 663172-78-9 | 0.91 |
Tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 203663-25-6 | 0.90 |
These compounds exhibit similar bicyclic structures or functional groups but differ in their specific biological activities and potential applications, highlighting the uniqueness of tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate within this chemical class .
The IUPAC name is constructed by identifying the parent bicyclic system, substituents, and stereochemistry:
The full systematic name is tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate.
Property | Value | Source |
---|---|---|
CAS Registry Number | 1457705-09-7 | |
Alternative Identifiers | 2306254-31-7, CS-0129485, EN300-7440365 |
Property | Value | Source |
---|---|---|
Molecular Formula | C12H21NO3 | |
Molecular Weight | 227.30 g/mol | |
Exact Mass | 227.1521 g/mol (calculated) | – |
The SMILES notation encodes the structure and stereochemistry:
CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C[C@H]2CO)C1
Key features:
N1[C@H]2C[C@@H]...C1
: Indicates the bicyclic system with R-configuration at C1, C5, and C6. CO
: Hydroxymethyl group at C6. Constitutional isomers may arise from variations in substituent placement (e.g., hydroxymethyl at C5 instead of C6) or bridge sizes (e.g., bicyclo[3.1.0] systems).
The InChI Key for this compound is a hashed representation of its structural data. While the exact key is not provided in available sources, it can be generated algorithmically from the SMILES notation. For example, a related analog with a bicyclo[3.1.0]hexane system has the InChI Key JVIDPFGQYMFQDZ-JVHMLUBASA-N
.